4-(2-Aminophenyl)-3-morpholinone-d4 4-(2-Aminophenyl)-3-morpholinone-d4
Brand Name: Vulcanchem
CAS No.:
VCID: VC0210942
InChI:
SMILES:
Molecular Formula: C₁₀H₈D₄N₂O₂
Molecular Weight: 196.24

4-(2-Aminophenyl)-3-morpholinone-d4

CAS No.:

Cat. No.: VC0210942

Molecular Formula: C₁₀H₈D₄N₂O₂

Molecular Weight: 196.24

* For research use only. Not for human or veterinary use.

4-(2-Aminophenyl)-3-morpholinone-d4 -

Specification

Molecular Formula C₁₀H₈D₄N₂O₂
Molecular Weight 196.24

Introduction

Molecular Characteristics of 4-(2-Aminophenyl)-3-morpholinone-d4

Structural Overview

The molecular formula of 4-(2-Aminophenyl)-3-morpholinone-d4 is C10H8D4N2O2C_{10}H_{8}D_{4}N_{2}O_{2}, with a molecular weight of approximately 196.24 g/mol . Its structure comprises a morpholinone ring fused to an aminophenyl group, where four hydrogen atoms on the phenyl ring are replaced with deuterium. The chemical structure can be represented using SMILES notation: O=C1N(C2=CC=CC=C2N)CCOC1, which depicts the arrangement of functional groups within the molecule .

Physical Properties

The compound exhibits unique physical properties due to isotopic substitution:

  • Density: Approximately 1.268 g/cm³ .

  • Melting Point: Predicted between 171°C and 175°C .

  • Boiling Point: Estimated at 502.3°C ± 45°C under standard atmospheric pressure .

  • Solubility: Slightly soluble in solvents like DMSO and heated methanol; water solubility is reported at 16.6 g/L at 20°C .

  • Color and Form: Typically appears as a white to light brown solid .

Isotopic Labeling Impact

Deuterium substitution imparts several advantages:

  • Enhanced metabolic stability due to reduced rates of hydrogen-deuterium exchange.

  • Altered vibrational frequencies in spectroscopic analyses, aiding in precise identification.

  • Improved resistance to oxidative degradation in biological systems .

Synthesis Methods

General Synthetic Route

The synthesis of 4-(2-Aminophenyl)-3-morpholinone-d4 typically involves isotopic labeling at specific positions on the phenyl ring using deuterated reagents. A common pathway includes:

  • Preparation of 4-(2-nitrophenyl)-3-morpholinone, where nitro groups serve as precursors for amino functionality.

  • Hydrogenation using palladium on carbon (Pd/C) catalysts under deuterium gas (D2D_2) to achieve selective reduction and isotopic incorporation .

Industrial Production Techniques

For large-scale production:

  • Continuous flow reactors are employed to optimize reaction conditions and improve yield.

  • Advanced catalytic systems facilitate efficient hydrogenation while minimizing side reactions.

  • Deuterated solvents ensure uniform isotopic labeling throughout the molecule.

Reaction Conditions

Key parameters influencing synthesis include:

  • Temperature control to avoid undesired thermal decomposition.

  • Pressure regulation during hydrogenation to ensure complete reduction.

  • Purity of deuterated reagents to maintain isotopic integrity .

Chemical Behavior and Reactivity

Functional Group Reactivity

The amino group (NH2-NH_2) on the phenyl ring is highly reactive, enabling various transformations:

  • Oxidation: Formation of nitroso or nitro derivatives using oxidizing agents like potassium permanganate (KMnO4KMnO_4) or hydrogen peroxide (H2O2H_2O_2).

  • Reduction: Conversion into secondary amines through catalytic hydrogenation.

  • Electrophilic Substitution: Halogenation or nitration reactions targeting the aromatic ring under acidic conditions.

Stability Under Different Conditions

The presence of deuterium enhances thermal stability and reduces susceptibility to hydrolysis compared to non-deuterated analogs:

  • Resistance to oxidative stress is significantly improved.

  • Lower rates of degradation under physiological conditions make it suitable for biological studies .

Applications in Scientific Research

Medicinal Chemistry

In drug development, 4-(2-Aminophenyl)-3-morpholinone-d4 serves as:

  • A tracer for studying metabolic pathways due to its stable isotopic labeling.

  • A model compound for investigating enzyme mechanisms and receptor binding interactions .

Organic Synthesis

The compound acts as a versatile building block for synthesizing complex molecules:

  • Facilitates the introduction of amino functionality into aromatic systems.

  • Serves as a precursor for designing isotopically labeled pharmaceuticals .

Materials Science

Its unique properties are leveraged in creating specialty materials with enhanced durability and performance:

  • Deuterium incorporation reduces wear and tear under extreme conditions.

  • Used in polymer synthesis for improved mechanical strength .

Comparative Analysis with Related Compounds

Non-Deuterated Analog: 4-(2-Aminophenyl)-3-morpholinone

The non-deuterated version (C10H12N2O2C_{10}H_{12}N_{2}O_{2}) lacks isotopic labeling but shares similar structural features:

  • Exhibits lower stability under oxidative conditions.

  • Faster rates of metabolic degradation limit its utility in biological studies .

Precursor Compound: 4-(2-Nitrophenyl)-3-morpholinone

This precursor (C10H11NO3C_{10}H_{11}NO_{3}) is essential for synthesizing amino derivatives:

  • Contains nitro groups that undergo selective reduction during synthesis.

  • Lacks the enhanced stability imparted by deuterium substitution .

Unique Characteristics of Deuterated Derivatives

Deuterium substitution distinguishes 4-(2-Aminophenyl)-3-morpholinone-d4 from its analogs by:

  • Altering vibrational spectra for improved analytical precision.

  • Enhancing resistance against enzymatic degradation in vivo .

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